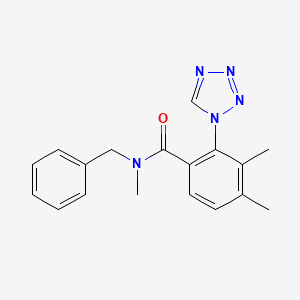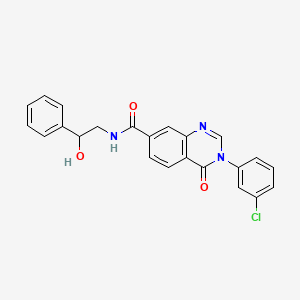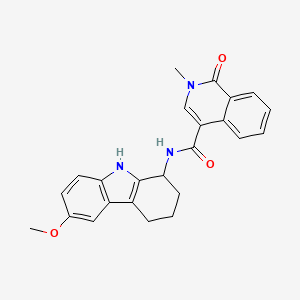![molecular formula C20H20N4O4S2 B12169080 3-[(5Z)-4-oxo-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12169080.png)
3-[(5Z)-4-oxo-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5Z)-4-氧代-5-{[4-氧代-2-(哌啶-1-基)-4H-吡啶并[1,2-a]嘧啶-3-基]亚甲基}-2-硫代-1,3-噻唑烷-3-基]丙酸是一种复杂的结构独特的有机化合物,包含噻唑烷环、吡啶并[1,2-a]嘧啶部分和丙酸基团
准备方法
合成路线和反应条件
3-[(5Z)-4-氧代-5-{[4-氧代-2-(哌啶-1-基)-4H-吡啶并[1,2-a]嘧啶-3-基]亚甲基}-2-硫代-1,3-噻唑烷-3-基]丙酸的合成通常涉及多个步骤:
噻唑烷环的形成: 该步骤涉及在酸性或碱性条件下使硫代酰胺与羰基化合物反应以形成噻唑烷环。
引入吡啶并[1,2-a]嘧啶部分: 这可以通过吡啶并[1,2-a]嘧啶衍生物与适当的醛或酮之间的缩合反应来实现。
丙酸基团的形成:
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用催化剂、控制反应条件(温度、压力、pH)和纯化技术,如结晶或色谱法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在噻唑烷环和吡啶并[1,2-a]嘧啶部分。
还原: 还原反应可以在羰基上发生,将其转化为醇。
取代: 该化合物可以发生亲核取代反应,特别是在羰基邻位。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 常用的还原剂包括硼氢化钠、氢化铝锂和催化加氢。
取代: 常用的亲核试剂包括胺、硫醇和卤化物。
主要产物
氧化: 产物可能包括亚砜、砜和羧酸。
还原: 产物可能包括醇和胺。
取代: 产物可能包括取代的噻唑烷和吡啶并[1,2-a]嘧啶。
科学研究应用
化学
催化: 该化合物可以用作催化反应中的配体,特别是在不对称合成中。
材料科学: 该化合物可用于合成具有独特电子和光学性质的新型材料。
生物学和医学
药物开发: 该化合物具有作为新药先导化合物的潜力,特别是对于其潜在的抗炎和抗癌特性。
生物探针: 该化合物可以用作探针来研究生物过程,特别是那些涉及噻唑烷和吡啶并[1,2-a]嘧啶部分的生物过程。
工业
聚合物合成: 该化合物可用于合成具有独特性能的聚合物,例如增强的热稳定性和导电性。
作用机制
3-[(5Z)-4-氧代-5-{[4-氧代-2-(哌啶-1-基)-4H-吡啶并[1,2-a]嘧啶-3-基]亚甲基}-2-硫代-1,3-噻唑烷-3-基]丙酸的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。该化合物可以抑制或激活这些靶标,从而导致各种生物学效应。所涉及的途径可能包括信号转导途径、代谢途径和基因表达途径。
相似化合物的比较
类似化合物
- 3-[(5Z)-4-氧代-2-硫代-5-(3,4,5-三甲氧基苄叉基)-1,3-噻唑烷-3-基]丙酸
- 3-[(5E)-5-(2,4-二甲氧基苄叉基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]丙酸
- 3-[(5Z)-5-[4-(1-氮杂环庚基)苄叉基]-4-氧代-2-硫代-1,3-噻唑烷-3-基]丙酸
独特性
3-[(5Z)-4-氧代-5-{[4-氧代-2-(哌啶-1-基)-4H-吡啶并[1,2-a]嘧啶-3-基]亚甲基}-2-硫代-1,3-噻唑烷-3-基]丙酸的独特性在于其官能团和环结构的特定组合,赋予其独特的化学和生物学特性。这使其成为研究和工业应用的宝贵化合物。
属性
分子式 |
C20H20N4O4S2 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
3-[(5Z)-4-oxo-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C20H20N4O4S2/c25-16(26)7-11-24-19(28)14(30-20(24)29)12-13-17(22-8-3-1-4-9-22)21-15-6-2-5-10-23(15)18(13)27/h2,5-6,10,12H,1,3-4,7-9,11H2,(H,25,26)/b14-12- |
InChI 键 |
PINJUEZXLSJKEQ-OWBHPGMISA-N |
手性 SMILES |
C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O |
规范 SMILES |
C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12168998.png)
![(4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B12169000.png)
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B12169019.png)
![2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B12169035.png)



![3-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12169052.png)
![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B12169057.png)


![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B12169067.png)
![N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B12169081.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide](/img/structure/B12169085.png)
